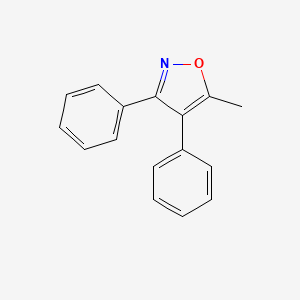
5-Methyl-3,4-diphenylisoxazole
Cat. No. B1353969
Key on ui cas rn:
37928-17-9
M. Wt: 235.28 g/mol
InChI Key: ZXIRUKJWLADSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07989450B2
Procedure details


n-Butyllithium in hexane (2.19M, 0.213 mL, 0.4675 mmol) is added to 3,4-diphenyl-5-methylisoxazole (P10, 0.100 g, 0.425 mmol) in THF (5 mL) kept stirring at −78° C. in a nitrogen atmosphere. The reaction mixture obtained is kept stirring for 1 hour at −78° C. before adding CH3I (4.25 mmol). The reaction mixture is brought to ambient temperature and then blocked by adding an aqueous solution of NH4Cl. The two phases are separated and the aqueous phase is extracted three times with ethyl acetate. The combined organic extracts are dried over Na2SO4 and the solvent is then evaporated in a vacuum. The residue is subjected to column chromatography (silica gel, petroleum ether:ethyl acetate=10/1) and 3,4-diphenyl-5-ethylisoxazole is obtained with a yield of 75%. M.p. 85-87° C. (hexane), white crystals. FT-IR (KBr): 3029, 3005, 2923, 2848, 1625, 1596, 1493, 1467, 1437, 1410, 1327, 1282, 1210, 1011, 905, 771, 702 cm−1. 1H NMR (200 MHz, CDCl3, δ): 1.29 (t, 3H), 2.78 (q, 2H); 7.12-7.43 (m, 10H). 13C NMR (75 MHz, CDCl3, δ): 12.5, 19.7, 115.2, 127.9, 128.7, 128.9, 129.4, 129.5, 130.2, 130.7, 161.3, 171.4. GC-MS (70 eV) m/z (rel.int.): 249 [M+, 100], 234 (6), 221 (18), 220 (99), 194 (9), 193 (61), 192 (46), 165 (17), 115 (7), 103 (8), 89 (53), 77 (15), 63 (10), 51 (10).






Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])CCC.CCCCCC.[C:12]1([C:18]2[C:22]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:21]([CH3:29])[O:20][N:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI.[NH4+].[Cl-]>C1COCC1>[C:12]1([C:18]2[C:22]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)=[C:21]([CH2:29][CH3:1])[O:20][N:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0.213 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
kept stirring at −78° C. in a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is kept stirring for 1 hour at −78° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is then evaporated in a vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C1=CC=CC=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
